molecular formula C23H19N3O7 B14950960 2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B14950960
M. Wt: 449.4 g/mol
InChI Key: IVEKQMYODAXSMP-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-4-({(E)-2-[2-(2-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL BENZOATE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-({(E)-2-[2-(2-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL BENZOATE typically involves the condensation of 2-methoxy-4-formylphenyl benzoate with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas and a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl benzoate derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-({(E)-2-[2-(2-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-FORMYLPHENYL BENZOATE: A precursor in the synthesis of the target compound.

    2-(2-NITROPHENOXY)ACETOHYDRAZIDE: Another precursor used in the synthesis.

    HYDRAZONE DERIVATIVES: Compounds with similar hydrazone functional groups.

Uniqueness

2-METHOXY-4-({(E)-2-[2-(2-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O7

Molecular Weight

449.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H19N3O7/c1-31-21-13-16(11-12-20(21)33-23(28)17-7-3-2-4-8-17)14-24-25-22(27)15-32-19-10-6-5-9-18(19)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+

InChI Key

IVEKQMYODAXSMP-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.